molecular formula C22H30N2O4S B5160878 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide

3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide

Cat. No. B5160878
M. Wt: 418.6 g/mol
InChI Key: RUNDCUOPZGTPAN-UHFFFAOYSA-N
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Description

3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide, also known as DASPMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DASPMI is a selective inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide selectively inhibits PKC, which is a family of serine/threonine kinases that play a crucial role in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, apoptosis, and signal transduction pathways. This compound binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of signal transduction pathways, and improvement of cognitive function and memory. This compound has also been shown to reduce myocardial infarction size and improve cardiac function in animal models of ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide in lab experiments is its selective inhibition of PKC, which allows for the study of specific PKC isoforms and their downstream signaling pathways. This compound also has a relatively high potency and selectivity compared to other PKC inhibitors. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the study of 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide, including the development of more potent and selective PKC inhibitors, the investigation of the role of specific PKC isoforms in various diseases, and the evaluation of the efficacy and safety of this compound in clinical trials. Additionally, the potential use of this compound as a tool for the study of PKC signaling pathways and their role in various cellular processes warrants further investigation.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound selectively inhibits PKC, which plays a crucial role in various cellular processes, and has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the study of this compound that warrant further investigation.

Synthesis Methods

The synthesis of 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide involves several steps, including the reaction of 2,3-dimethylaniline with p-toluenesulfonyl chloride to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with 4-methyl-3-nitrobenzoic acid to produce the nitrobenzamide. The nitrobenzamide is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the reaction of the amine with 3-isopropoxypropyl chloroformate to form this compound.

Scientific Research Applications

3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In neurological disorders, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, this compound has been shown to reduce myocardial infarction size and improve cardiac function in animal models of ischemia-reperfusion injury.

properties

IUPAC Name

3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c1-15(2)28-13-7-12-23-22(25)19-11-10-17(4)21(14-19)29(26,27)24-20-9-6-8-16(3)18(20)5/h6,8-11,14-15,24H,7,12-13H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNDCUOPZGTPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCCOC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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